methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-14-6(13)5-2-11-12(3-5)4-7(8,9)10/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWGYGWGEQEBRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then esterified with methanol in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate has shown potential as a precursor for developing new therapeutic agents. Its biological activities include:
- Anti-inflammatory Effects : The compound has been studied for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition can lead to the development of anti-inflammatory drugs .
- Anticancer Properties : Research indicates that pyrazole derivatives exhibit significant anticancer activities. This compound may contribute to this field by serving as a scaffold for synthesizing novel anticancer agents .
Agrochemicals
The compound is also explored in the agrochemical sector for its potential use as a pesticide or herbicide. Its unique chemical structure allows it to interact with biological targets in pests and weeds, potentially leading to effective crop protection solutions.
Synthesis of Complex Organic Molecules
In organic synthesis, this compound serves as an essential building block for creating more complex molecules. It can be utilized in the synthesis of various derivatives that possess enhanced biological activities or novel properties.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of several pyrazole derivatives, including this compound. The results demonstrated significant inhibition of COX enzymes, suggesting its potential as an anti-inflammatory agent. The structure-activity relationship highlighted the importance of the trifluoroethyl group in enhancing biological activity .
Case Study 2: Anticancer Research
In a series of experiments aimed at identifying new anticancer compounds, researchers synthesized various pyrazole derivatives and evaluated their cytotoxicity against cancer cell lines. This compound exhibited promising results, indicating its potential as a lead compound for further development in cancer therapeutics .
Data Tables
Mechanism of Action
The mechanism of action of methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Fluorinated Pyrazole Chemistry
Compound A : Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate
- Key Features: Chromenone core, thiophene-carboxylate, dual fluorine substituents.
- Comparison: Unlike the target compound, Compound A incorporates a fused pyrazolo-pyrimidine system and chromenone scaffold, enhancing π-π stacking interactions with biological targets.
- Bioactivity : Demonstrated kinase inhibition (e.g., CDK2/cyclin E) due to its extended conjugated system .
Compound B : Ethyl 1-(3,5-Difluorobenzyl)-3-(4-(4-(Methoxycarbonyl)Phenyl)-1H-1,2,3-Triazol-1-yl)-1H-Pyrazole-4-Carboxylate
- Key Features : Difluorobenzyl group, triazole-pyrazole hybrid, methoxycarbonylphenyl substituent.
- Comparison : The difluorobenzyl group in Compound B provides similar lipophilicity to the trifluoroethyl group but with increased steric bulk. The triazole ring introduces hydrogen-bonding capability, which may enhance solubility and target engagement compared to the simpler pyrazole core of the target compound .
Physicochemical and Pharmacokinetic Properties
Key Observations :
Research Findings and Functional Insights
- Fluorine Impact : The trifluoroethyl group in the target compound reduces basicity at adjacent positions, minimizing off-target interactions with amine-binding enzymes (e.g., cytochrome P450) .
- Activity vs. Solubility Trade-off : While Compound A shows higher kinase inhibition, its poor solubility limits bioavailability. The target compound’s balance of lipophilicity and ester functionality may optimize drug-likeness .
- Triazole vs. Pyrazole : Compound B’s triazole ring improves water solubility but introduces synthetic complexity compared to the target compound’s simpler pyrazole core .
Biological Activity
Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
This compound can be synthesized through the reaction of 2,2,2-trifluoroethyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The final product is obtained by esterification with methanol in the presence of a catalyst. This synthesis route is crucial for understanding the compound's structure-activity relationship (SAR) and its biological implications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to observed effects such as enzyme inhibition and anti-inflammatory properties.
Enzyme Inhibition
Research indicates that this compound exhibits promising enzyme inhibitory activity. Specifically, it has been investigated for its potential as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in various pathological processes including cancer metastasis and tissue remodeling. In vitro studies have shown that derivatives of pyrazole compounds can selectively inhibit MMPs while exhibiting lower toxicity towards normal cells .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. In animal models, it demonstrated significant reduction in carrageenan-induced edema and analgesic activity comparable to standard anti-inflammatory drugs like indomethacin. These findings suggest its potential use in treating inflammatory diseases .
Anticancer Activity
This compound has shown anticancer properties in several studies. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cancer cell proliferation .
Research Findings and Case Studies
Q & A
Basic: What are the common synthetic routes for methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate?
Answer:
The synthesis typically involves cyclocondensation of β-ketoesters with hydrazine derivatives, followed by trifluoroethylation. For example:
Cyclocondensation : Ethyl acetoacetate reacts with a substituted hydrazine to form the pyrazole core .
Trifluoroethylation : The 1-position nitrogen is alkylated using 2,2,2-trifluoroethyl iodide or analogous reagents under basic conditions (e.g., K₂CO₃ in DMF) .
Esterification : Carboxylic acid intermediates (if present) are methylated using methanol/H₂SO₄ or diazomethane .
Key purification steps include column chromatography and recrystallization.
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., trifluoroethyl CH₂CF₃ at δ 4.5–5.0 ppm; ester COOCH₃ at δ 3.8 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .
- X-ray Crystallography : Resolves regiochemistry and confirms steric effects of the trifluoroethyl group .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .
Advanced: How can researchers optimize synthetic yield in multi-step routes?
Answer:
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve trifluoroethylation kinetics .
- Temperature Control : Maintain ≤60°C during esterification to minimize side-product formation .
- Purification : Employ preparative HPLC for high-purity isolation, especially for intermediates prone to decomposition .
Advanced: How to resolve discrepancies between experimental and computational spectral data?
Answer:
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
- Solvent Effects : Simulate solvent interactions (PCM models) to align theoretical and observed IR peaks .
- Conformational Analysis : Rotamer populations of the trifluoroethyl group may explain splitting in experimental spectra .
Basic: What are its primary applications in medicinal chemistry?
Answer:
- Drug Intermediate : Serves as a scaffold for kinase inhibitors due to pyrazole’s hydrogen-bonding capacity .
- Biological Probes : The trifluoroethyl group enhances metabolic stability, making it useful in PET tracer development .
- Antimicrobial Screening : Derivatives are tested against bacterial efflux pumps via microdilution assays .
Advanced: How does the trifluoroethyl group influence reactivity and bioactivity?
Answer:
- Electronic Effects : The -CF₃ group withdraws electrons, reducing pyrazole ring basicity and altering nucleophilic attack sites .
- Steric Effects : Bulky trifluoroethyl substituents hinder π-π stacking but improve selectivity in enzyme binding pockets .
- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, enhancing pharmacokinetic profiles .
Advanced: What challenges arise in regioselective pyrazole functionalization?
Answer:
- Positional Control : Use directing groups (e.g., -COOCH₃ at C4) to bias electrophilic substitution at C5 .
- Protection Strategies : Temporarily block reactive sites with Boc or TMS groups during trifluoroethylation .
- Microwave-Assisted Synthesis : Accelerates reactions, minimizing undesired regioisomers .
Basic: How is purity assessed post-synthesis?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities ≥0.1% .
- Melting Point Analysis : Sharp mp ranges (e.g., 203–205°C) indicate crystalline purity .
- Elemental Analysis : Validate C/H/N/F percentages within ±0.3% of theoretical values .
Advanced: What computational methods validate structure and properties?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level; compare bond lengths with X-ray data .
- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2) to rationalize bioactivity .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C-F⋯H contacts) observed in crystals .
Advanced: How to design SAR studies for derivatives?
Answer:
- Substituent Libraries : Synthesize analogs with varying groups (e.g., -Cl, -OCH₃) at C3/C5 .
- Biological Assays : Test IC₅₀ values against cancer cell lines (e.g., MCF-7) and bacterial strains (e.g., S. aureus) .
- QSAR Modeling : Corrogate electronic descriptors (HOMO/LUMO) with activity data to predict potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
